molecular formula C22H25N3O3S B11237366 N-[4-(cyanomethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-[4-(cyanomethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11237366
M. Wt: 411.5 g/mol
InChI Key: XWNRVNNTXKPRLD-UHFFFAOYSA-N
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Description

N-[4-(CYANOMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a cyanomethyl group and a methanesulfonyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions involving the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride and alkyl halides are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[4-(CYANOMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(CYANOMETHYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-17-5-2-3-6-20(17)16-29(27,28)25-14-4-7-19(15-25)22(26)24-21-10-8-18(9-11-21)12-13-23/h2-3,5-6,8-11,19H,4,7,12,14-16H2,1H3,(H,24,26)

InChI Key

XWNRVNNTXKPRLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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